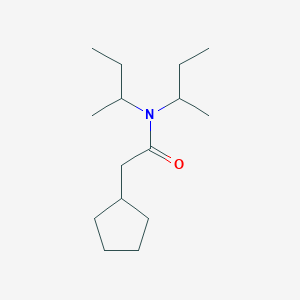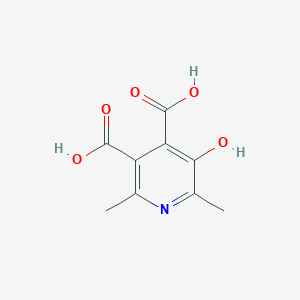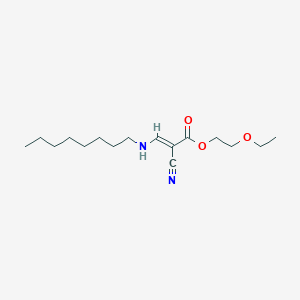
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol is a chemical compound that belongs to the class of organosilicon compounds It features a unique structure with a disiloxane backbone and a fluorine atom attached to one of the silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol typically involves the reaction of fluorinated silanes with appropriate alcohols under controlled conditions. One common method includes the reaction of 3-fluoropropyltrichlorosilane with isopropanol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form silanes with different oxidation states.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of silanes with different oxidation states.
Substitution: Formation of substituted disiloxanes with various functional groups.
Scientific Research Applications
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The disiloxane backbone provides flexibility and resistance to degradation, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but different applications.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated alcohol used in different contexts.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with distinct reactivity.
Uniqueness
3-Fluoro-1,1,3,3-tetra(propan-2-yl)disiloxan-1-ol is unique due to its disiloxane backbone and the presence of a fluorine atom. This combination imparts specific chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
92810-28-1 |
|---|---|
Molecular Formula |
C12H29FO2Si2 |
Molecular Weight |
280.53 g/mol |
IUPAC Name |
fluoro-[hydroxy-di(propan-2-yl)silyl]oxy-di(propan-2-yl)silane |
InChI |
InChI=1S/C12H29FO2Si2/c1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8/h9-12,14H,1-8H3 |
InChI Key |
STRBDMAOTUJMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(O)O[Si](C(C)C)(C(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)

![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)





![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)

![1-Methyl-1,2,3,10-tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14370235.png)
